molecular formula C10H9F3O B8439519 1-Trifluoromethyl-4-(2-methoxyvinyl)benzene

1-Trifluoromethyl-4-(2-methoxyvinyl)benzene

Cat. No. B8439519
M. Wt: 202.17 g/mol
InChI Key: HUQMISIKLCJQFD-UHFFFAOYSA-N
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Patent
US05702641

Procedure details

THF (1 l) was added to methoxymethyltriphenylphosphine chloride (128 g, 370 mmol), followed by adding to the mixture, potassium-t-butoxide (41.5 g, 370 mmol) at 0° C., stirring the mixture at the same temperature for 3 hours, dropwise adding to the reaction solution, a 500 ml THF solution of commercially available 4-trifluoromethylbenzaldehyde (50.0 g, 287 mmol), stirring the mixture at the same temperature for one hour, stirring it at room temperature for 3 hours, adding water (1.5 l) to the reaction solution, extracting the resulting product with ethyl acetate, washing the organic layer successively with a saturated aqueous solution of sodium bicarbonate and water, drying over magnesium sulfate, distilling off the solvent, purifying the resulting yellow solution according to column chromatography treatment using heptane/ethyl acetate (3:2) as a developing solvent, on silica gel, and distilling the purified substance under reduced pressure by means of Vigoureux tube, to obtain 1-trifluoromethyl-4-(2-methoxyvinyl)benzene (19.5 g, 96.5 mmol) (b.p. 93.5° C. under 9 Torr). Yield: 33.6%.
Name
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
41.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
50 g
Type
reactant
Reaction Step Three
Name
Quantity
1.5 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH2:5][O:4][CH2:3][CH2:2]1.[Cl-].COCP(C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[F:35][C:36]([F:46])([F:45])[C:37]1[CH:44]=[CH:43]C(C=O)=[CH:39][CH:38]=1>O>[F:35][C:36]([F:46])([F:45])[C:37]1[CH:44]=[CH:43][C:2]([CH:1]=[CH:5][O:4][CH3:3])=[CH:39][CH:38]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
C1CCOC1
Name
Quantity
128 g
Type
reactant
Smiles
[Cl-].COCP(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
Quantity
41.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
50 g
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Step Four
Name
Quantity
1.5 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring the mixture at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
dropwise adding to the reaction solution
STIRRING
Type
STIRRING
Details
stirring it at room temperature for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracting the resulting product with ethyl acetate
WASH
Type
WASH
Details
washing the organic layer successively with a saturated aqueous solution of sodium bicarbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilling off the solvent
CUSTOM
Type
CUSTOM
Details
purifying the resulting yellow solution
DISTILLATION
Type
DISTILLATION
Details
on silica gel, and distilling the purified substance under reduced pressure by means of Vigoureux tube

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=COC)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 96.5 mmol
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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